2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene
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Overview
Description
2-(2-Phenylethyl)-2-azabicyclo[222]oct-5-ene is a bicyclic compound characterized by its unique structure, which includes a phenylethyl group attached to a bicyclo[222]oct-5-ene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene typically involves the reaction of a phenylethylamine derivative with a bicyclo[2.2.2]oct-5-ene precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the amine and facilitate the nucleophilic attack on the bicyclic system. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the bicyclic system.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium halides in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced bicyclic compounds with saturated bonds.
Substitution: Halogenated phenylethyl derivatives.
Scientific Research Applications
2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Properties
CAS No. |
61088-67-3 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-(2-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)10-11-16-12-14-6-8-15(16)9-7-14/h1-6,8,14-15H,7,9-12H2 |
InChI Key |
FIIDKRXPCKVVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CN2CCC3=CC=CC=C3 |
Origin of Product |
United States |
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